

Spectroscopic Characterization of (Tetrahydro-2H-thiopyran-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Tetrahydro-2H-thiopyran-4-yl)methanol

Cat. No.: B017204

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **(Tetrahydro-2H-thiopyran-4-yl)methanol** (CAS No. 100277-27-8).^{[1][2]} Aimed at researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a comprehensive characterization of this important chemical intermediate. While raw spectral data for this specific compound is proprietary to databases such as ChemicalBook, this guide will provide a robust interpretation based on analogous compounds and first principles, enabling scientists to effectively identify and characterize **(Tetrahydro-2H-thiopyran-4-yl)methanol**.^[3]

Introduction

(Tetrahydro-2H-thiopyran-4-yl)methanol, with the molecular formula C₆H₁₂OS and a molecular weight of 132.22 g/mol, is a heterocyclic compound featuring a saturated six-membered ring containing a sulfur atom (a thiane ring) and a hydroxymethyl substituent at the 4-position.^{[1][4]} Its structural similarity to (tetrahydro-2H-pyran-4-yl)methanol, a commonly used building block in medicinal chemistry, underscores its potential utility in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of

(Tetrahydro-2H-thiopyran-4-yl)methanol.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **(Tetrahydro-2H-thiopyran-4-yl)methanol** is expected to exhibit distinct signals corresponding to the protons of the thiane ring and the hydroxymethyl group. The chemical shifts are influenced by the electronegativity of the adjacent sulfur and oxygen atoms and the conformational flexibility of the six-membered ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale and Comparative Analysis
~ 3.50	d, $J \approx 6.5$ Hz	2H	-CH ₂ OH	The methylene protons adjacent to the hydroxyl group are expected to appear as a doublet due to coupling with the methine proton at C4. The chemical shift is downfield due to the deshielding effect of the oxygen atom.
~ 2.70 - 2.85	m	4H	-CH ₂ -S-CH ₂ - (axial & equatorial)	The four protons on the carbons adjacent to the sulfur atom (C2 and C6) are expected to be in a complex multiplet. The axial and equatorial protons will have different chemical shifts due to the anisotropy of the C-S bond and ring conformation,

leading to a broader signal.

This methine proton at the C4 position is coupled to the protons of the hydroxymethyl group and the adjacent methylene groups of the ring, resulting in a complex multiplet.

The methylene protons at the C3 and C5 positions will appear as a complex multiplet due to axial and equatorial environments and coupling with neighboring protons.

The hydroxyl proton signal is typically a broad singlet or, in this case, a triplet if coupling to the adjacent methylene protons is resolved. Its

~ 1.80 - 1.95 m 1H -CH-CH₂OH

~ 1.60 - 1.75 m 4H -CH-CH₂-CH₂-S (axial & equatorial)

~ 1.55 t, J ≈ 6.0 Hz 1H -CH₂OH

chemical shift is concentration-dependent and can be confirmed by D_2O exchange.

Causality in Experimental Choices:

- Solvent Selection: Deuterated chloroform (CDCl_3) is a common choice for non-polar to moderately polar compounds, offering good solubility and minimal interference in the proton spectrum.
- Field Strength: A 400 MHz spectrometer provides sufficient resolution to distinguish between the various proton environments in the molecule.
- Comparative Data: The ^1H NMR data for the oxygen analog, (tetrahydro-2H-pyran-4-yl)methanol, shows protons adjacent to the oxygen at δ 3.22-3.25 ppm.^[5] The protons adjacent to the less electronegative sulfur in our target molecule are expected to be further upfield, consistent with our prediction of ~2.70-2.85 ppm.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of (**Tetrahydro-2H-thiopyran-4-yl)methanol** in ~0.7 mL of CDCl_3 .
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Data Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the signals to determine the relative number of protons and measure the coupling constants (J-values) to deduce connectivity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the molecule, four distinct carbon signals are expected.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 68.0	-CH ₂ OH	The carbon of the hydroxymethyl group is significantly deshielded by the attached oxygen atom.
~ 40.0	-CH-CH ₂ OH	The methine carbon at the C4 position.
~ 32.0	-CH-CH ₂ -CH ₂ -S	The C3 and C5 carbons are in identical chemical environments.
~ 29.0	-CH ₂ -S-CH ₂ -	The C2 and C6 carbons are adjacent to the sulfur atom and are expected to be the most upfield of the ring carbons.

Causality in Experimental Choices:

- Broadband Decoupling: A proton-decoupled ¹³C NMR experiment is standard practice to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon environment.
- DEPT Analysis: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
3600 - 3200	Strong, Broad	O-H stretch	Alcohol
2950 - 2850	Strong	C-H stretch	Aliphatic
1470 - 1430	Medium	C-H bend (scissoring)	-CH ₂ -
1050 - 1000	Strong	C-O stretch	Primary Alcohol
~ 700	Weak to Medium	C-S stretch	Thioether

Interpretation:

- The most prominent feature will be the broad O-H stretching band in the 3600-3200 cm⁻¹ region, which is characteristic of an alcohol and broadened due to hydrogen bonding.[6]
- Strong absorptions in the 2950-2850 cm⁻¹ range are indicative of the aliphatic C-H bonds of the thiopyran ring and the hydroxymethyl group.[7][8]
- A strong C-O stretching vibration is expected around 1050-1000 cm⁻¹, confirming the presence of a primary alcohol.[7]
- The C-S stretching vibration is typically weak and falls in the fingerprint region, making it less diagnostic. However, its presence can be inferred by comparing the spectrum to that of the parent compound, thiane.[9]

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.
- Background Scan: Perform a background scan of the empty ATR accessory.

- Sample Scan: Acquire the IR spectrum of the sample.
- Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

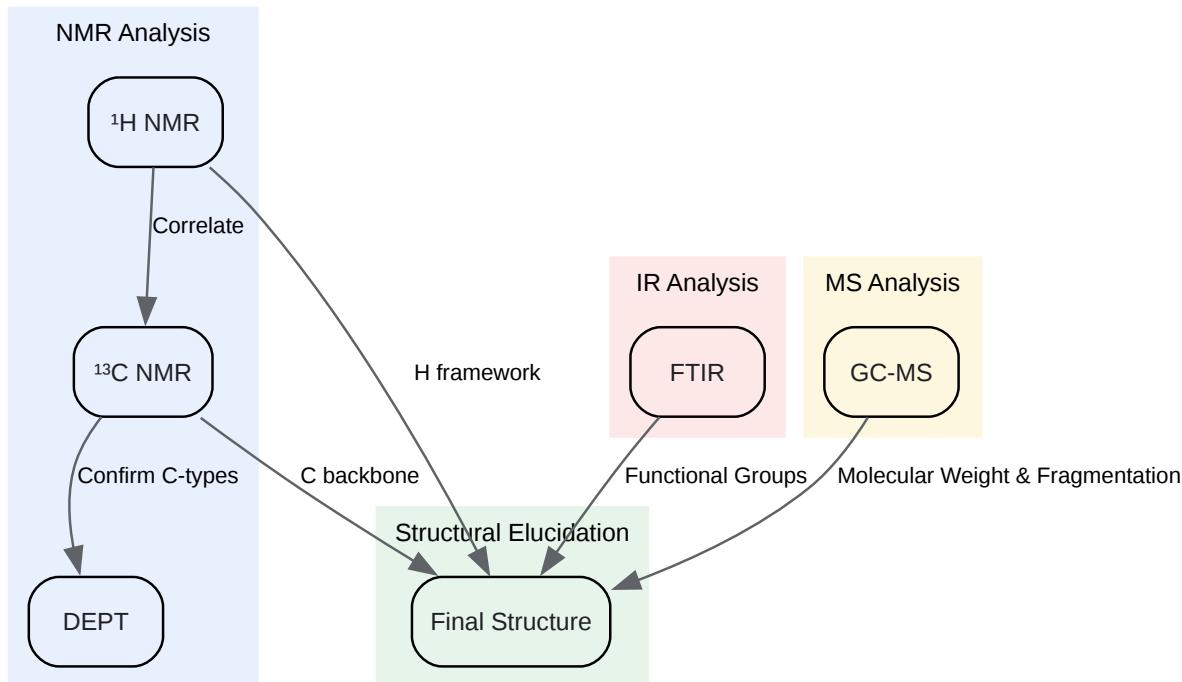
Predicted Fragmentation Pattern (Electron Ionization - EI)

m/z	Proposed Fragment	Rationale
132	$[M]^+$	Molecular ion peak. Expected to be of low to moderate intensity.
114	$[M - H_2O]^+$	Loss of a water molecule, a common fragmentation pathway for alcohols. [10] [11]
101	$[M - CH_2OH]^+$	Alpha-cleavage with loss of the hydroxymethyl radical.
73	$[C_3H_5S]^+$	Fragmentation of the thiane ring.
57	$[C_4H_9]^+$ or $[C_3H_5O]^+$	Complex ring cleavage, a characteristic fragmentation for cyclic alcohols. [11]
31	$[CH_2OH]^+$	A prominent peak for primary alcohols resulting from alpha-cleavage. [11]

Interpretation:

The molecular ion peak at m/z 132 should be observable. A significant peak at m/z 114, corresponding to the loss of water, is highly anticipated. The base peak could be at m/z 101

due to the stable thiane cation formed after the loss of the hydroxymethyl radical. The presence of a peak at m/z 31 would be strong evidence for the primary alcohol moiety.[\[11\]](#)


Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
- GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., DB-5ms) to ensure the purity of the analyte entering the mass spectrometer.
- Ionization: Utilize electron ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass range of m/z 30-200.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Structure and Spectroscopic Relationships

The following diagrams illustrate the molecular structure and the logical workflow for spectroscopic analysis.

Caption: Molecular structure of **(Tetrahydro-2H-thiopyran-4-yl)methanol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. (Tetrahydro-2H-thiopyran-4-yl)methanol | [frontierspecialtychemicals.com]
- 3. 2H-Thiopyran-4-methanol, tetrahydro-(100277-27-8) ¹H NMR spectrum [chemicalbook.com]
- 4. 2H-Thiopyran-4-methanol, tetrahydro- | CymitQuimica [cymitquimica.com]
- 5. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. www1.udel.edu [www1.udel.edu]

- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thiane(1613-51-0) IR Spectrum [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. whitman.edu [whitman.edu]
- To cite this document: BenchChem. [Spectroscopic Characterization of (Tetrahydro-2H-thiopyran-4-yl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017204#spectroscopic-data-nmr-ir-ms-of-tetrahydro-2h-thiopyran-4-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com